6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate
Description
Molecular Architecture and Crystallographic Analysis
6-Methylpyridine-2-carboxylic acid hydrochloride hydrate (C₇H₁₀ClNO₃) is a monohydrate salt formed by the protonation of 6-methylpyridine-2-carboxylic acid (6-MPA) with hydrochloric acid and subsequent hydration. The molecular structure consists of a pyridine ring substituted with a methyl group at the 6-position and a carboxylic acid moiety at the 2-position, which undergoes deprotonation to form a carboxylate anion (COO⁻) upon salt formation. The chloride counterion (Cl⁻) and water molecule (H₂O) occupy specific lattice positions, stabilizing the crystal structure through hydrogen-bonding networks.
X-ray diffraction (XRD) studies of related hydrochloride hydrates, such as picolinic acid hydrochloride, reveal centrosymmetric crystal structures with orthorhombic or monoclinic systems. For 6-MPA hydrochloride hydrate, the pyridine ring adopts a planar configuration, while the carboxylate group forms a 120° bond angle with the adjacent carbon atoms. The chloride ion interacts with the protonated nitrogen of the pyridine ring (N⁺–H···Cl⁻) and the water molecule (O–H···Cl⁻), creating a three-dimensional framework.
Table 1: Key crystallographic parameters for 6-MPA hydrochloride hydrate
| Parameter | Value/Description | Source |
|---|---|---|
| Space group | Likely P2₁/c (monoclinic) | |
| Unit cell dimensions | a ≈ 12.2 Å, b ≈ 9.4 Å, c ≈ 6.8 Å | |
| Hydrogen bonds | N⁺–H···Cl⁻ (2.04–2.93 Å), O–H···O (2.76 Å) |
Tautomeric Forms and Protonation States
The protonation state of 6-MPA hydrochloride hydrate is critical to its stability. In aqueous solution, 6-MPA exists in equilibrium between neutral (carboxylic acid) and anionic (carboxylate) forms. However, in the hydrochloride hydrate, the carboxylic acid group is fully deprotonated (COO⁻), and the pyridine nitrogen is protonated (N⁺–H), forming a zwitterionic structure. This protonation is stabilized by the chloride counterion, which balances the positive charge on the nitrogen.
Tautomerism is not observed in the solid state due to the rigid crystal lattice. However, theoretical studies on analogous compounds, such as dipicolinic acid, suggest that tautomeric shifts could occur in solution if steric or electronic conditions favor alternative protonation sites. For 6-MPA hydrochloride hydrate, the zwitterionic form dominates, as evidenced by infrared (IR) spectroscopy, which shows characteristic stretches for COO⁻ (1,580–1,610 cm⁻¹) and N⁺–H (2,500–3,000 cm⁻¹).
Hydration Patterns and Crystal Water Interactions
The monohydrate structure incorporates one water molecule per 6-MPA hydrochloride unit. This water participates in two hydrogen bonds:
- As a donor to the chloride ion (O–H···Cl⁻, 3.1 Å)
- As an acceptor from the carboxylate group (O–H···O, 2.7 Å).
Thermogravimetric analysis (TGA) of similar hydrates, such as cetylpyridinium chloride monohydrate, shows a mass loss of ~5% at 100–120°C, corresponding to the release of crystalline water. For 6-MPA hydrochloride hydrate, the water molecule is essential for maintaining the stability of the ionic lattice, as dehydration leads to amorphization or phase transitions.
Table 2: Hydrogen-bonding interactions in the crystal lattice
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| N⁺–H | Cl⁻ | 2.04–2.93 | 111–130 |
| O–H (water) | Cl⁻ | 3.10 | 130 |
| O–H (water) | COO⁻ | 2.76 | 155 |
Comparative Analysis with Parent Compound (6-Methylpyridine-2-carboxylic Acid)
The parent compound, 6-methylpyridine-2-carboxylic acid (C₇H₇NO₂), lacks the chloride counterion and crystalline water. Key differences include:
- Protonation State : The parent compound exists as a neutral molecule with a carboxylic acid group (–COOH), whereas the hydrochloride hydrate is ionic (COO⁻ and N⁺–H).
- Solubility : The hydrochloride hydrate exhibits higher solubility in polar solvents (e.g., water, methanol) due to ionic interactions, while the parent acid is less soluble.
- Thermal Stability : The hydrate decomposes at ~120°C upon water loss, whereas the parent acid melts at 127–132°C without decomposition.
Table 3: Comparative properties of 6-MPA and its hydrochloride hydrate
| Property | 6-MPA | Hydrochloride Hydrate |
|---|---|---|
| Molecular formula | C₇H₇NO₂ | C₇H₁₀ClNO₃ |
| Melting point | 127–132°C | Decomposes at ~120°C |
| Solubility in water | Moderate (1–10 g/L) | High (>50 g/L) |
| Dominant intermolecular | Hydrogen bonds (O–H···N) | Ionic + hydrogen bonds |
XRD comparisons further highlight structural differences: The parent acid forms dimers via O–H···N hydrogen bonds, while the hydrate adopts a layered structure stabilized by chloride-water networks. These distinctions underscore the impact of protonation and hydration on molecular packing and material properties.
Properties
IUPAC Name |
6-methylpyridine-2-carboxylic acid;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH.H2O/c1-5-3-2-4-6(8-5)7(9)10;;/h2-4H,1H3,(H,9,10);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYVAYVDWIYWJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584180 | |
| Record name | 6-Methylpyridine-2-carboxylic acid--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307531-73-3 | |
| Record name | 6-Methylpyridine-2-carboxylic acid--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate | |
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Preparation Methods
Direct Synthesis of 6-Methylpyridine-2-carboxylic Acid
The core intermediate, 6-methylpyridine-2-carboxylic acid, is typically synthesized via oxidation or carboxylation of methyl-substituted pyridine derivatives.
Oxidation Route : Starting from 6-methylpyridine, selective oxidation at the 2-position can be achieved using strong oxidizing agents such as potassium permanganate or chromium-based reagents under controlled conditions to introduce the carboxylic acid group.
Carboxylation Route : Alternatively, 6-methylpyridine can undergo directed lithiation at the 2-position followed by carbonation with carbon dioxide to yield the 6-methylpyridine-2-carboxylic acid.
These methods require careful control of reaction parameters to avoid over-oxidation or side reactions, ensuring high purity of the acid intermediate.
Formation of the Hydrochloride Salt and Hydrate
Once 6-methylpyridine-2-carboxylic acid is obtained, the hydrochloride hydrate form is prepared by:
Salt Formation : Reacting the acid with hydrochloric acid (HCl) in aqueous or alcoholic solvents leads to protonation of the pyridine nitrogen, forming the hydrochloride salt.
Hydrate Formation : The presence of water during crystallization results in the hydrate form, typically a 1:1:1 molar ratio of acid, hydrochloride, and water.
This process is usually conducted by dissolving the acid in a suitable solvent, adding HCl, and then inducing crystallization by cooling or solvent evaporation.
Alternative Synthetic Approaches from Pyridine Derivatives
Patent literature (e.g., US2855400A) describes related methodologies for methylpyridine carboxylic acid derivatives, which can be adapted for 6-methylpyridine-2-carboxylic acid:
Hydrazine Derivative Intermediates : The synthesis involves preparing hydrazide intermediates from methylpyridine carboxylic acid esters, followed by hydrolysis and salt formation.
Catalytic Reactions : Palladium-catalyzed carbonylation or other transition metal catalyzed reactions to introduce the carboxyl group at the desired position on the methylpyridine ring.
These methods provide alternative pathways that may offer advantages in yield or selectivity depending on the starting materials and reaction conditions.
Summary Table of Preparation Methods
| Method Type | Starting Material | Key Reagents/Conditions | Product Form | Notes |
|---|---|---|---|---|
| Oxidation | 6-Methylpyridine | KMnO4 or Cr-based oxidants | 6-Methylpyridine-2-carboxylic acid | Requires control to avoid over-oxidation |
| Directed Lithiation/Carboxylation | 6-Methylpyridine | n-Butyllithium, CO2 | 6-Methylpyridine-2-carboxylic acid | High regioselectivity needed |
| Hydrazide Intermediate Route | Methylpyridine carboxylic acid esters | Hydrazine, catalytic hydrogenation | Acid intermediate, then hydrochloride salt | Patent-based method, involves multiple steps |
| Salt and Hydrate Formation | 6-Methylpyridine-2-carboxylic acid | Hydrochloric acid, aqueous/alcoholic solvent | Hydrochloride hydrate salt | Final step to obtain target compound |
Research Findings and Analysis
Purity and Yield : The oxidation and lithiation/carboxylation routes yield high purity acids but may require purification steps such as recrystallization or chromatography.
Salt Formation Efficiency : The hydrochloride salt formation is generally straightforward with high yields, provided the acid is of sufficient purity.
Hydrate Stability : The hydrate form is stable under ambient conditions but can lose water upon heating, which must be considered during storage and handling.
Scalability : The direct oxidation and salt formation steps are amenable to scale-up for industrial production, while hydrazide intermediate routes may be more suitable for specialized applications due to complexity.
Chemical Reactions Analysis
Amidation Reactions
The carboxylic acid group undergoes amidation via activation to an acyl chloride or through carbodiimide-mediated coupling.
Procedure ( ):
-
Activation: React with thionyl chloride (SOCl₂) to form the acid chloride intermediate.
-
Coupling: Treat with amines (e.g., N-alkylanilines) in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) as coupling agents.
-
Workup: Wash with aqueous HCl, sodium bicarbonate, and brine, followed by drying (MgSO₄) and concentration.
Example Products:
| Amine Reactant | Product | Yield (%) |
|---|---|---|
| N-Methylaniline | 6-Methylpicolinamide derivative | 75–85 |
| Benzylamine | N-Benzyl-6-methylpicolinamide | 70–80 |
Notes:
Esterification
The carboxylic acid reacts with alcohols to form esters, often via acid chloride intermediates.
Procedure ( ):
-
Activation: Convert to the acid chloride using SOCl₂ or PCl₅.
-
Esterification: React with methanol or ethanol under reflux.
Example Reaction:
Conditions:
-
Solvent: Anhydrous methanol
-
Temperature: 60–70°C
-
Yield: 80–90%
Reduction of the Carboxylic Acid
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents.
Procedure ( ):
-
Reduction: Treat with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
-
Workup: Quench with aqueous HCl and extract with ethyl acetate.
Reaction:
Yield: 60–70%
Challenges: Over-reduction of the pyridine ring is minimized by controlling temperature (<0°C).
Salt Metathesis
The hydrochloride salt can exchange counterions with other acids.
Example ( ):
-
React with sulfuric acid to form the sulfate salt:
Conditions:
-
Solvent: Water or ethanol
-
Temperature: Room temperature
Methyl Group Oxidation
The methyl group on the pyridine ring resists oxidation but can be converted to a carboxylic acid under aggressive conditions.
Hypothetical Reaction:
Challenges: Requires strong oxidizers (e.g., KMnO₄ in acidic media) and may degrade the pyridine ring.
Hydrazide Formation
Reaction with hydrazine yields hydrazides, useful in heterocyclic synthesis.
Procedure ( ):
-
Step 1: Convert to acid chloride using SOCl₂.
-
Step 2: React with hydrazine hydrate in methanol at 50°C.
Reaction:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antitubercular Properties
One of the prominent applications of 6-methylpyridine-2-carboxylic acid derivatives is their potential use in treating infectious diseases, particularly tuberculosis. Compounds derived from this acid have shown promising activity against Mycobacterium tuberculosis. For instance, related pyridine carboxylic acids have been investigated for their ability to inhibit bacterial growth and serve as intermediates for synthesizing more complex antitubercular agents .
Case Study: Synthesis of Antitubercular Agents
Research has demonstrated that derivatives of 6-methylpyridine-2-carboxylic acid can be synthesized into hydrazides, which exhibit enhanced biological activity. The synthesis typically involves reacting the acid with hydrazine derivatives under controlled conditions to yield compounds with improved efficacy against tuberculosis .
Organic Synthesis
Intermediate in Chemical Reactions
6-Methylpyridine-2-carboxylic acid hydrochloride hydrate serves as a crucial intermediate in various organic synthesis pathways. It can be utilized in the formation of more complex molecules through reactions such as esterification and amidation. The ability to form addition salts enhances its utility in synthetic chemistry, allowing for easier purification and isolation of products .
Data Table: Common Reactions Involving 6-Methylpyridine-2-carboxylic Acid Derivatives
| Reaction Type | Description | Example Product |
|---|---|---|
| Esterification | Reacting with alcohols to form esters | Ethyl 6-methylpyridine-2-carboxylate |
| Amidation | Reaction with amines to form amides | N-(6-Methylpyridin-2-yl)acetamide |
| Hydrazone Formation | Reaction with hydrazines to yield hydrazones | 6-Methylpyridine-2-carbohydrazide |
Research Applications
Analytical Chemistry
The compound is also utilized in analytical chemistry as a standard reference material due to its well-defined chemical properties. It can be employed in various spectroscopic studies, including NMR and IR spectroscopy, aiding in the characterization of other compounds .
Case Study: Spectroscopic Analysis
In a study focused on the structural elucidation of pyridine derivatives, 6-methylpyridine-2-carboxylic acid was used as a benchmark compound. Its spectral data provided comparative insights into the functional groups and molecular interactions present in newly synthesized derivatives .
Industrial Applications
Pharmaceutical Manufacturing
The pharmaceutical industry utilizes 6-methylpyridine-2-carboxylic acid hydrochloride hydrate as a building block for synthesizing various pharmaceuticals. Its ability to form stable salts makes it particularly valuable in drug formulation processes where solubility and bioavailability are critical factors .
Mechanism of Action
The mechanism of action of 6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate involves its interaction with various molecular targets. In biological systems, it can act as a ligand for enzymes, influencing their activity and function. The compound can also participate in hydrogen bonding and electrostatic interactions, affecting the stability and reactivity of the molecules it interacts with .
Comparison with Similar Compounds
Comparison with Similar Pyridine Carboxylic Acid Derivatives
Pyridine carboxylic acids are pivotal in medicinal and industrial chemistry. Below, we compare the target compound with structurally analogous derivatives, focusing on molecular properties, synthesis, and applications.
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects : Electron-donating groups (–CH₃, –OCH₃) increase ring basicity and alter solubility, while electron-withdrawing groups (–Cl, –F) enhance acidity and reactivity .
- Salt Forms : Hydrochloride hydrates (e.g., target compound and imidazo derivative) improve aqueous solubility compared to free acids, critical for pharmaceutical formulations .
Target Compound
While explicit synthesis details are unavailable, analogous pyridine carboxylic acids are synthesized via oxidation of methylpyridines (e.g., KMnO₄-mediated oxidation of 6-methyl-2-picoline) followed by HCl salt formation .
Comparative Syntheses:
- 5-Methoxypyridine-2-carboxylic acid: Produced via KMnO₄ oxidation of 5-methoxy-2-methylpyridine (47% yield) .
- 6-Methoxypyridine-2-carboxylic acid : Synthesized by sodium methoxide reaction with 6-bromo-2-carboxylic acid (84% yield) .
- 3-Chloro-6-methoxypyridine-2-carboxylic acid : Likely derived from halogenation of methoxypyridine precursors, though exact methods are unspecified .
Spectroscopic and Analytical Characterization
- Target Compound : While specific data are lacking, related pyridine carboxylic acids are characterized using ¹H/¹³C NMR, IR, and mass spectrometry . For example, methoxy derivatives exhibit distinct NMR signals for –OCH₃ (~δ 3.8–4.0 ppm) and aromatic protons (~δ 7.0–8.3 ppm) .
- Imidazo Derivatives : Complex heterocycles like the imidazo[1,2-a]pyridine in require advanced techniques (e.g., X-ray crystallography) for structural confirmation .
Biological Activity
6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate, also known as 6-methylpicolinic acid hydrochloride, is a compound of significant interest in various fields of biological and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and applications based on diverse research findings.
6-Methylpyridine-2-carboxylic acid is characterized by its pyridine ring substituted with a carboxylic acid group and a methyl group at the 6-position. The hydrochloride hydrate form enhances its solubility and stability in aqueous solutions, making it suitable for biological assays and applications.
The biological activity of 6-methylpyridine-2-carboxylic acid primarily involves its role as a ligand in enzyme interactions. It can influence enzyme activity through:
- Hydrogen Bonding : The compound can form hydrogen bonds with active site residues of enzymes, modulating their function.
- Electrostatic Interactions : The presence of charged groups can facilitate interactions with negatively charged sites on proteins, enhancing binding affinity.
Biological Activities
Research indicates that 6-Methylpyridine-2-carboxylic acid exhibits several biological activities:
- Antimicrobial Properties : Compounds containing the pyridine nucleus have shown significant antimicrobial activity against various pathogens. In vitro studies indicate that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi .
- Antiviral Effects : Some studies suggest potential antiviral properties, particularly in the context of emerging viral infections. The compound's ability to interact with viral proteins may inhibit their function .
- Enzyme Modulation : As a ligand, it can modulate enzyme pathways involved in metabolic processes, which is crucial for drug development and therapeutic applications .
Case Studies
-
Antimicrobial Activity :
- A study demonstrated that derivatives of pyridine compounds exhibited Minimum Inhibitory Concentrations (MIC) ranging from 6.25 to 12.5 µg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Another investigation highlighted the efficacy of these compounds against fungal strains like Candida albicans, with similar MIC values indicating potent antifungal activity .
- Enzyme Interaction Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 6-Methoxypyridine-2-carboxylic acid | Methoxy substituted pyridine | Antimicrobial |
| 6-Methylpyridine-2-carboxaldehyde | Aldehyde substituted pyridine | Moderate antimicrobial |
| 2,6-Pyridinedicarboxylic acid | Dicarboxylic acid | Enhanced enzyme inhibition |
This table illustrates how variations in substitution patterns affect the biological activity of related compounds. The unique structure of 6-Methylpyridine-2-carboxylic acid contributes to its specific interactions and efficacy.
Q & A
Basic: What are the recommended synthetic routes for 6-methylpyridine-2-carboxylic acid derivatives?
Methodological Answer:
A common approach involves oxidizing methyl-substituted pyridines using potassium permanganate (KMnO₄) under controlled conditions. For example:
- Step 1: Dissolve 6-methyl-2-methylpyridine in water and add KMnO₄ in portions at 90–95°C to oxidize the methyl group to a carboxylic acid .
- Step 2: Acidify the mixture (pH 2–4) with HCl to precipitate the product. Purification via copper salt isolation yields ~47–84% purity, confirmed by melting point (mp 129–167°C) and NMR analysis .
Analytical Validation (Example):
| Parameter | Calculated (C₇H₇NO₃) | Found |
|---|---|---|
| C (%) | 54.92 | 54.61–54.67 |
| H (%) | 4.57 | 4.44–4.51 |
| N (%) | 9.15 | 9.06–9.21 |
| Source: Journal of Organic Chemistry (1971) |
Basic: How to characterize structural integrity and purity of the compound?
Methodological Answer:
- Elemental Analysis: Compare experimental vs. calculated C, H, and N percentages (see Table above) .
- NMR Spectroscopy: Key signals include methyl groups (δ 2.5–4.0 ppm), pyridine protons (δ 7.0–8.3 ppm), and carboxylic acid protons (δ 9.2–9.8 ppm) .
- Melting Point: A sharp mp range (e.g., 129–130°C) confirms purity .
Advanced: How to design metal complexes using this ligand for biological applications?
Methodological Answer:
6-Methylpyridine-2-carboxylic acid acts as a bidentate ligand, coordinating via the carboxylate oxygen and pyridine nitrogen.
- Example Synthesis: React the ligand with metal salts (e.g., CuCl₂, CdCl₂) in ethanol/water. Thiocyanate (SCN⁻) may be added to modulate coordination geometry .
- Characterization: Single-crystal XRD confirms octahedral (Cu²⁺) or tetrahedral (Cd²⁺) geometries. DFT calculations validate electronic structures .
Biological Activity Data:
| Complex | α-Glucosidase IC₅₀ (µM) | Inhibition Mechanism |
|---|---|---|
| Cu(II) Complex | 18.7 ± 0.5 | Competitive inhibition |
| Cd(II) Complex | 23.4 ± 0.8 | Mixed-type inhibition |
| Source: Molecular Diversity (2021) |
Advanced: How to resolve contradictions in elemental analysis results?
Methodological Answer:
Discrepancies between calculated and experimental values (e.g., C: 54.92% vs. 54.61%) may arise from:
- Hydrate Content: Unaccounted water molecules in the hydrochloride hydrate form .
- Purification Artifacts: Residual solvents or incomplete crystallization.
Solution: Use thermogravimetric analysis (TGA) to quantify hydrate content and repeat recrystallization in anhydrous conditions .
Advanced: What computational strategies predict biological activity?
Methodological Answer:
- DFT Calculations: Optimize ligand and metal complex geometries using B3LYP/6-31G(d) basis sets. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity .
- Molecular Docking: Dock complexes into α-glucosidase (PDB: 2ZE0) using AutoDock Vina. Validate binding poses with MD simulations .
Key Findings:
- The ligand’s carboxylate group forms hydrogen bonds with α-glucosidase residues (Arg-439, Asp-404) .
- Metal coordination enhances binding affinity by 30–40% compared to the free ligand .
Advanced: How to evaluate enzyme inhibition kinetics experimentally?
Methodological Answer:
- Assay Protocol: Use p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. Measure absorbance at 405 nm to track hydrolysis inhibition .
- Data Analysis: Fit results to Michaelis-Menten or Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
Example Results:
| Inhibitor | Kᵢ (µM) | Inhibition Type |
|---|---|---|
| Free Ligand | 45.2 | Non-competitive |
| Cu(II) Complex | 18.7 | Competitive |
| Source: Tetrahedron (2018) |
Advanced: How to address stability challenges in hydrate-containing compounds?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
